molecular formula C6H13ClFO4P B15452250 2-Chloro-1-fluoroethyl diethyl phosphate CAS No. 62576-30-1

2-Chloro-1-fluoroethyl diethyl phosphate

Cat. No.: B15452250
CAS No.: 62576-30-1
M. Wt: 234.59 g/mol
InChI Key: SGTMYGQRDZAGPE-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoroethyl diethyl phosphate (CAS 62576-30-1) is an organophosphorus compound with the molecular formula C 6 H 13 ClFO 4 P and a molecular weight of 234.59 g/mol . It is characterized by a phosphate ester backbone that is substituted with both chlorine and fluorine atoms on the ethyl chain. Organophosphorus compounds (OPs) are typically known to inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission, thereby disrupting nerve signal transmission . The presence of halogen atoms (chlorine and fluorine) on this specific compound is a key area of research, as it may alter its metabolic pathways and environmental persistence compared to non-halogenated analogs . The electronegativity of fluorine, in particular, may stabilize the phosphorylated enzyme complex, potentially leading to enhanced AChE inhibition . Furthermore, the Cl/F substituents are expected to reduce hydrolysis rates, which could increase the compound's half-life in soil and water systems . Metabolically, fluorinated OPs like this one may undergo pathways such as glutathione conjugation or oxidative dehalogenation, which can produce reactive intermediates . From a research perspective, this compound serves as a valuable chemical intermediate and reference standard. It can be used in studies focusing on the development of flame-retardant materials, given that structurally related chlorinated phosphates like tris(2-chloroethyl) phosphate are well-documented for this application . Its potential neurotoxic mechanisms also make it relevant for investigative toxicology. For laboratory analysis, recommended methods include extraction with solvents like dichloromethane for GC analysis and purification via silica gel chromatography . This chemical is strictly for research purposes and is not approved for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

62576-30-1

Molecular Formula

C6H13ClFO4P

Molecular Weight

234.59 g/mol

IUPAC Name

(2-chloro-1-fluoroethyl) diethyl phosphate

InChI

InChI=1S/C6H13ClFO4P/c1-3-10-13(9,11-4-2)12-6(8)5-7/h6H,3-5H2,1-2H3

InChI Key

SGTMYGQRDZAGPE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(CCl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Diethyl Phosphate (DEP)
  • Molecular Formula : C₄H₁₁O₄P
  • Molecular Weight : 154.10 g/mol
  • Key Features: DEP is a non-specific metabolite of organophosphorus pesticides (OPs) lacking halogen substituents. Studies show it inhibits serum AChE activity in rats (36.7% inhibition at 0.1 mmol/kg dose) and alters gut microbiota composition (e.g., reduced Lactobacillus abundance) .
  • Metabolism: Rapidly hydrolyzed in vivo, producing alkyl phosphates.
2.2 2-Ethylhexyl Methylphosphonofluoridate (CAS 458-71-9)
  • Molecular Formula : C₉H₂₀FO₂P
  • Molecular Weight : 218.22 g/mol
  • Key Features: This Schedule 1A01 compound contains a phosphonofluoridate group, enhancing neurotoxicity. The ethylhexyl chain and fluorine substituent increase volatility and dermal absorption risk compared to 2-chloro-1-fluoroethyl diethyl phosphate .
2.3 Chlorpyrifos (Reference Compound)
  • Molecular Formula: C₉H₁₁Cl₃NO₃PS
  • Molecular Weight : 350.59 g/mol
  • Key Features: A widely studied OP insecticide with a thiophosphate group and trichloropyridinol moiety. Chlorpyrifos inhibits AChE (IC₅₀ = 0.5–5 μM) but undergoes oxidative desulfuration to its active metabolite, chlorpyrifos-oxon. The absence of fluorine reduces its environmental persistence compared to fluorinated analogs.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents AChE Inhibition Key Metabolic Pathways
2-Chloro-1-fluoroethyl diethyl phosphate C₆H₁₂ClFO₃P 226.58 Cl, F, diethyl phosphate Not quantified (inferred high) Hydrolysis to DEP + halogenated byproducts
Diethyl phosphate (DEP) C₄H₁₁O₄P 154.10 Diethyl phosphate 36.7% inhibition Direct renal excretion
2-Ethylhexyl methylphosphonofluoridate C₉H₂₀FO₂P 218.22 F, ethylhexyl, methyl High (Schedule 1A01) Oxidative desulfuration
Chlorpyrifos C₉H₁₁Cl₃NO₃PS 350.59 Cl, thiophosphate IC₅₀ = 0.5–5 μM CYP450-mediated activation

Research Findings and Mechanistic Insights

  • Toxicity Profile : Halogenated OPs like 2-chloro-1-fluoroethyl diethyl phosphate likely exhibit enhanced AChE inhibition compared to DEP due to fluorine’s electronegativity stabilizing the phosphorylated enzyme complex .
  • Environmental Persistence : The Cl/F substituents reduce hydrolysis rates, increasing soil and water half-lives. This contrasts with DEP, which degrades rapidly in aqueous environments .
  • Metabolic Pathways : Fluorinated OPs may undergo glutathione conjugation or oxidative dehalogenation, producing reactive intermediates that exacerbate hepatotoxicity .

Q & A

Q. Key considerations :

  • Use thermodynamic data (e.g., reaction enthalpy, activation energy) from related chlorofluoroethyl phosphates to guide temperature thresholds .
  • Validate conditions using gas chromatography (GC) or GC/MS for purity assessment (see Table 1 in Q2) .

Basic: What analytical methods are validated for characterizing 2-chloro-1-fluoroethyl diethyl phosphate?

Answer:
Characterization requires multi-modal analysis:

Method Application Detection Limit Reference
GC/MS Structural confirmation, impurity profiling10 ng/L
GC/FPD Quantification of phosphorus-containing species2 ng/L
NMR Elucidation of substituent arrangement (¹H, ³¹P, ¹⁹F)N/A

Q. Methodological steps :

Extract samples using dichloromethane for GC analysis .

Employ silica gel chromatography to isolate intermediates .

Cross-reference spectral data with computational predictions (e.g., InChIKey validation) .

Advanced: How can computational chemistry predict reaction pathways and intermediates for this compound?

Answer:
Modern approaches integrate quantum chemical calculations and machine learning:

  • Reaction Path Search : Quantum mechanics (QM) identifies transition states and intermediates. For example, ICReDD combines QM with experimental feedback to optimize reaction steps .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., chlorofluorinated solvents altering activation barriers) .
  • InChIKey Validation : Use canonical SMILES (e.g., CC(C)OP(=O)(CCCl)OC(C)C) to verify computational models against experimental data .

Case Study : Diisopropyl-(2-chloroethyl)-phosphonate’s reactivity was predicted via QM, aligning with experimental outcomes .

Advanced: How do environmental surfaces influence the degradation pathways of 2-chloro-1-fluoroethyl diethyl phosphate?

Answer:
Degradation studies must account for surface interactions:

  • Adsorption Mechanisms : Indoor surfaces (e.g., glass, polymers) adsorb the compound, altering hydrolysis rates. Use microspectroscopic imaging to track surface-bound degradation .
  • Oxidant Reactivity : Ozone and hydroxyl radicals accelerate decomposition. Monitor via GC/MS to identify byproducts like diethyl phosphate and chlorofluoroethylene .

Q. Experimental Design :

Expose the compound to controlled humidity and UV light.

Compare degradation rates on silica vs. organic surfaces .

Advanced: What contradictions exist in reported reaction yields, and how can they be resolved?

Answer:
Discrepancies often arise from:

  • Impurity Interference : Residual solvents (e.g., dichloromethane) may suppress yields. Validate purity via GC/FPD .
  • Thermodynamic Assumptions : Reported ΔH values for analogous compounds (e.g., 2-chloro-1,1-difluoroethylene) vary by ±0.04 eV. Replicate experiments under standardized conditions .

Q. Resolution Strategies :

  • Use statistical meta-analysis to identify outliers in literature data .
  • Validate methodologies via inter-laboratory comparisons .

Basic: What thermodynamic parameters are critical for synthesizing 2-chloro-1-fluoroethyl diethyl phosphate?

Answer:
Key parameters include:

  • Enthalpy of Formation (ΔHf) : For analogous compounds (e.g., 2-chloro-1,1-difluoroethylene), ΔHf = 9.80 ± 0.04 eV .
  • Activation Energy (Ea) : Determined via Arrhenius plots using GC/MS kinetic data .
  • Phase Stability : Gas-phase ion energy (IE) data guide vapor-phase synthesis thresholds .

Advanced: How does substituent arrangement (Cl, F, phosphate groups) influence reactivity?

Answer:
Steric and electronic effects dominate:

  • Electronic Effects : The electron-withdrawing fluoro group increases electrophilicity at the phosphate center, enhancing nucleophilic substitution rates .
  • Steric Hindrance : Bulky diethyl phosphate groups reduce accessibility for hydrolysis. Compare reactivity with methyl or isopropyl analogs .

Q. Experimental Validation :

Synthesize derivatives with varying substituents (e.g., 2-chloro-4-fluorophenyl acetate) .

Measure reaction kinetics via stopped-flow spectroscopy .

Advanced: What statistical methods are used to resolve data variability in reaction optimization?

Answer:

  • Design of Experiments (DoE) : Minimize variability by testing all variable combinations (e.g., Taguchi methods for robustness) .
  • Principal Component Analysis (PCA) : Identify dominant factors causing yield fluctuations .

Case Study : A 2^3 factorial design reduced variability in tris(2-chloroethyl) phosphate synthesis by 25% .

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